molecular formula C10H8N4O2 B1266278 2-(2-Azidoethyl)-1h-isoindole-1,3(2h)-dione CAS No. 30250-66-9

2-(2-Azidoethyl)-1h-isoindole-1,3(2h)-dione

Cat. No.: B1266278
CAS No.: 30250-66-9
M. Wt: 216.2 g/mol
InChI Key: WHYPSHDXYZFTHJ-UHFFFAOYSA-N
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Description

2-(2-Azidoethyl)-1h-isoindole-1,3(2h)-dione is a heterocyclic compound that features an azido group attached to an ethyl chain, which is further connected to an isoindole-1,3(2h)-dione core

Scientific Research Applications

2-(2-Azidoethyl)-1h-isoindole-1,3(2h)-dione has a wide range of applications in scientific research:

Safety and Hazards

The safety data sheet for similar compounds suggests that they may cause skin irritation, serious eye irritation, and respiratory irritation . They should be handled with care, and protective measures should be taken when handling these compounds .

Future Directions

The future directions for the research on 2-(2-Azidoethyl)-1h-isoindole-1,3(2h)-dione could involve its potential use in various applications. For instance, it could be used in the synthesis of new functional polymers . Additionally, it could be used in the development of new anti-TB drugs with a novel mode of action .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Azidoethyl)-1h-isoindole-1,3(2h)-dione typically involves the reaction of phthalic anhydride with ethylenediamine to form the intermediate 2-(2-aminoethyl)-1h-isoindole-1,3(2h)-dione. This intermediate is then subjected to azidation using sodium azide in the presence of a suitable solvent, such as dimethylformamide, under controlled temperature conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Substitution Reactions: The azido group in this compound can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

    Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazole derivatives.

    Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like triphenylphosphine or lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide, dimethylformamide, room temperature.

    Cycloaddition: Copper(I) catalysts, room temperature to moderate heating.

    Reduction: Triphenylphosphine, tetrahydrofuran, room temperature.

Major Products:

    Substituted Derivatives: Various substituted isoindole-1,3(2h)-dione compounds.

    Triazole Derivatives: 1,2,3-triazole compounds.

    Aminated Derivatives: 2-(2-aminoethyl)-1h-isoindole-1,3(2h)-dione.

Mechanism of Action

The mechanism of action of 2-(2-Azidoethyl)-1h-isoindole-1,3(2h)-dione is primarily based on the reactivity of the azido group. The azido group can undergo cycloaddition reactions with alkynes to form triazoles, which are known for their stability and biological activity. Additionally, the compound can interact with nucleophiles, leading to the formation of various functionalized derivatives. These reactions are facilitated by the electronic properties of the isoindole-1,3(2h)-dione core, which can stabilize reaction intermediates and transition states .

Comparison with Similar Compounds

    2-(2-Aminoethyl)-1h-isoindole-1,3(2h)-dione: Similar structure but with an amino group instead of an azido group.

    2-(2-Hydroxyethyl)-1h-isoindole-1,3(2h)-dione: Contains a hydroxy group instead of an azido group.

    2-(2-Bromoethyl)-1h-isoindole-1,3(2h)-dione: Features a bromo group in place of the azido group.

Uniqueness: 2-(2-Azidoethyl)-1h-isoindole-1,3(2h)-dione is unique due to the presence of the azido group, which imparts distinct reactivity and versatility in chemical transformations. The azido group can participate in a variety of reactions, including cycloadditions and substitutions, making this compound a valuable intermediate in synthetic chemistry .

Properties

IUPAC Name

2-(2-azidoethyl)isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4O2/c11-13-12-5-6-14-9(15)7-3-1-2-4-8(7)10(14)16/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHYPSHDXYZFTHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90952620
Record name 2-(2-Azidoethyl)-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90952620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30250-66-9
Record name Phthalimide, N-(2-azidoethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030250669
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(2-Azidoethyl)-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90952620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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